Methyl 3-formamidopropanoate
Overview
Description
Methyl 3-formamidopropanoate, also known as N-formyl-β-alanine methyl ester, is an organic compound with the molecular formula C5H9NO3. It is a derivative of β-alanine, where the amino group is formylated, and the carboxyl group is esterified with methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-formamidopropanoate can be synthesized through the reaction of β-alanine with formic acid and methanol. The reaction typically involves the following steps:
Formylation: β-alanine is reacted with formic acid to form N-formyl-β-alanine.
Esterification: The N-formyl-β-alanine is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-formamidopropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form N-formyl-β-alanine and methanol.
Reduction: It can be reduced to form methyl 3-aminopropanoate using reducing agents such as lithium aluminum hydride.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: N-formyl-β-alanine and methanol.
Reduction: Methyl 3-aminopropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-formamidopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of peptides and other biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of methyl 3-formamidopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active form of the compound, which can then interact with its target .
Comparison with Similar Compounds
Methyl 3-aminopropanoate: A reduction product of methyl 3-formamidopropanoate.
N-formyl-β-alanine: A hydrolysis product of this compound.
Methyl 3-methoxypropanoate: A structurally similar compound with a methoxy group instead of a formyl group.
Uniqueness: this compound is unique due to its formyl group, which imparts distinct reactivity and potential biological activity. The presence of both an ester and a formyl group allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
methyl 3-formamidopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-9-5(8)2-3-6-4-7/h4H,2-3H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBFIKOILQLFEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00710536 | |
Record name | Methyl N-formyl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00710536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34433-90-4 | |
Record name | N-Formyl-β-alanine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34433-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl N-formyl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00710536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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